2-chloro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide
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Description
2-chloro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a useful research compound. Its molecular formula is C16H14ClN3OS and its molecular weight is 331.82. The purity is usually 95%.
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Biological Activity
2-chloro-N-[2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a chlorinated benzamide moiety linked to a pyrazole and thiophene structure. Its molecular formula is C16H15ClN2S, with a molecular weight of approximately 300.82 g/mol. The presence of the thiophene and pyrazole rings contributes to its biological activity, particularly through interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. This inhibition can lead to:
- Suppression of cell proliferation : By blocking kinase activity, the compound can induce apoptosis in cancer cells.
- Antiviral effects : Preliminary studies suggest that it may inhibit viral replication by targeting viral enzymes.
Antiviral Activity
Recent research has highlighted the antiviral potential of compounds containing pyrazole and thiophene structures. For instance, derivatives of pyrazole have shown significant efficacy against various viruses:
- Hepatitis C Virus (HCV) : Compounds similar to this compound have demonstrated IC50 values in the micromolar range against HCV NS5B RNA polymerase, indicating strong antiviral properties .
- Herpes Simplex Virus (HSV) : Related pyrazole derivatives have been reported to reduce HSV plaque formation significantly .
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies:
- In vitro Studies : Several analogs have shown cytotoxic effects on cancer cell lines, with IC50 values indicating effective concentrations for inducing cell death .
- Mechanistic Insights : The inhibition of specific kinases linked to cancer progression has been suggested as a primary mechanism through which these compounds exert their effects .
Study 1: Antiviral Efficacy
A study examined the antiviral efficacy of several pyrazole derivatives, including those similar to this compound. The findings indicated that these compounds could inhibit viral replication in vitro, with some exhibiting EC50 values as low as 3.98 μM against HIV .
Study 2: Cytotoxicity Against Cancer Cells
Research into the cytotoxic effects of this compound revealed that it could effectively reduce cell viability in various cancer cell lines. The mechanism was linked to apoptosis induction via kinase inhibition, showcasing its potential as a therapeutic agent in oncology .
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds is presented below:
Compound Name | Structure | IC50 (µM) | Target |
---|---|---|---|
This compound | Structure | 3.98 | HIV |
Related Pyrazole Derivative | Structure | 4.5 | HCV |
Thiophene-Pyrazole Hybrid | Structure | 5.0 | Cancer Cells |
Properties
IUPAC Name |
2-chloro-N-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3OS/c17-13-6-2-1-5-12(13)16(21)18-11-14(15-7-3-10-22-15)20-9-4-8-19-20/h1-10,14H,11H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWMDTHESKGOQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=CS2)N3C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.